Pepstatyl-arginine methyl ester
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Overview
Description
Pepstatyl-arginine methyl ester is a compound that combines the properties of an ester and an amino acid derivative. Esters are organic compounds derived from carboxylic acids and alcohols, while arginine is an essential amino acid involved in various metabolic processes. The methyl ester form of arginine is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pepstatyl-arginine methyl ester can be synthesized through the esterification of arginine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides good to excellent yields . This method is advantageous due to its mild reaction conditions and simple workup procedures.
Industrial Production Methods
In industrial settings, the production of amino acid methyl esters, including this compound, often involves large-scale esterification processes. These processes typically use protic acids like hydrochloric acid or sulfuric acid as catalysts . The reaction is carried out in large reactors with continuous monitoring to ensure optimal yields and purity.
Chemical Reactions Analysis
Types of Reactions
Pepstatyl-arginine methyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired outcome.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Major Products Formed
Hydrolysis: Arginine and methanol.
Oxidation: Depending on the conditions, various oxidized derivatives of arginine.
Reduction: Reduced forms of arginine and methanol.
Scientific Research Applications
Pepstatyl-arginine methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pepstatyl-arginine methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets protein arginine methyltransferases (PRMTs), which catalyze the methylation of arginine residues in proteins.
Pathways Involved: Methylation of arginine residues affects various cellular processes, including transcriptional regulation, RNA metabolism, and DNA damage repair. The compound’s effects are mediated through the modification of protein interactions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl Arginine: Another methylated form of arginine with similar properties but different applications.
Ethyl Arginine: An ester derivative with a slightly different chemical structure and reactivity.
Dimethyl Arginine: A compound with two methyl groups, leading to different biological effects.
Uniqueness
Pepstatyl-arginine methyl ester is unique due to its specific esterification, which provides distinct chemical properties and reactivity. Its ability to participate in various chemical reactions and its role in biological processes make it a valuable compound in research and industry.
Properties
CAS No. |
70706-82-0 |
---|---|
Molecular Formula |
C41H77N9O10 |
Molecular Weight |
856.1 g/mol |
IUPAC Name |
methyl (2S)-5-(diaminomethylideneamino)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoyl]amino]pentanoate |
InChI |
InChI=1S/C41H77N9O10/c1-21(2)16-28(47-35(24(7)8)38(57)50-39(58)36(25(9)10)49-32(53)18-23(5)6)30(51)19-33(54)45-26(11)37(56)48-29(17-22(3)4)31(52)20-34(55)46-27(40(59)60-12)14-13-15-44-41(42)43/h21-31,35-36,47,51-52H,13-20H2,1-12H3,(H,45,54)(H,46,55)(H,48,56)(H,49,53)(H4,42,43,44)(H,50,57,58)/t26-,27-,28-,29-,30?,31-,35-,36-/m0/s1 |
InChI Key |
KDYMFVJJBFHWFB-IEXNTVKMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC)O)NC(=O)CC([C@H](CC(C)C)N[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O |
Canonical SMILES |
CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)NC(CCCN=C(N)N)C(=O)OC)O)O)NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C |
Origin of Product |
United States |
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